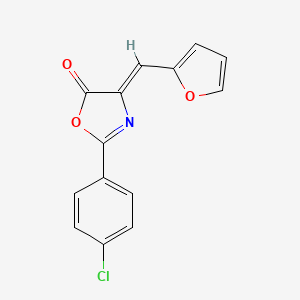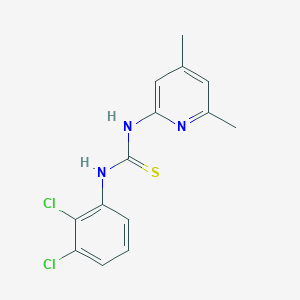
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4CPIOL and is a member of the oxazole family of compounds. The unique structure of 4CPIOL makes it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4CPIOL is not fully understood. However, studies have shown that this compound exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 4CPIOL has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth, including cyclin-dependent kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 4CPIOL has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4CPIOL in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for use in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4CPIOL. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4CPIOL, which could lead to the development of more effective cancer treatments. Additionally, research on the potential applications of 4CPIOL in other areas, such as neurodegenerative diseases, is also needed.
Méthodes De Synthèse
The synthesis of 4CPIOL can be achieved through several methods, including the condensation of 4-chlorobenzaldehyde with furfural and urea in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzaldehyde with furfural in the presence of ammonium acetate and acetic acid. The yield of 4CPIOL can be improved by using a refluxing solvent such as ethanol or methanol.
Applications De Recherche Scientifique
4CPIOL has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4CPIOL exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4CPIOL has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Numéro CAS |
111865-34-0 |
|---|---|
Formule moléculaire |
C14H8ClNO3 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H |
Clé InChI |
GILSFAUKYGJQTP-UHFFFAOYSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)


![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)

![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)